4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE
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Overview
Description
4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound features a methoxyphenyl group, which can influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the condensation of 4-methoxybenzoyl chloride with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodiazepine ring.
Reaction Conditions:
Reagents: 4-methoxybenzoyl chloride, o-phenylenediamine
Solvent: Anhydrous ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: 4-(4-Hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Reduction: 4-(4-Methoxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-ol
Substitution: Various substituted benzodiazepines depending on the nucleophile used
Scientific Research Applications
4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and sedative properties.
Industry: Used in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The methoxy group may influence the binding affinity and selectivity for different GABA receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its strong sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to the presence of the methoxy group, which can alter its pharmacokinetic and pharmacodynamic profile compared to other benzodiazepines. This modification can lead to differences in potency, duration of action, and side effect profile.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-8-6-11(7-9-12)15-10-16(19)18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNGFZKIIZBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327308 |
Source
|
Record name | NSC645041 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71200-91-4 |
Source
|
Record name | NSC645041 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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